![molecular formula C16H14N2OS B2865705 (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-73-2](/img/structure/B2865705.png)
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties and Prodrug Development
Preclinical Evaluation of Antitumor Properties : Research has demonstrated the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting their selective activity against breast and ovarian cancer cell lines. These compounds are metabolized by cytochrome P 450 1A1 into active and inactive metabolites. Modifications such as amino acid conjugation have been employed to overcome limitations related to the compounds' lipophilicity, resulting in water-soluble, chemically stable prodrugs that exhibit significant tumor growth retardation in preclinical models (Bradshaw et al., 2002).
Synthesis and Reactions of Benzothiazines : Studies on the synthesis and reactions of various benzothiazine derivatives have provided insights into their chemical behavior and potential as precursors for further pharmaceutical development. These studies explore the conversion of benzothiazine derivatives under different conditions, leading to the formation of compounds with potential antitumor and antimicrobial activities (Ibrahim, El-Shaaer, & Hassan, 2002).
Mechanism of Action and Metabolic Studies
Investigations into Antitumor Mechanisms : Further research into 2-(4-aminophenyl)benzothiazoles has explored their mechanism of action, particularly focusing on metabolic transformations such as N-acetylation and oxidation. These metabolic pathways play a crucial role in the compounds' mode of action, with different 3'-substituents dictating the predominant metabolic process. This research contributes to understanding how these compounds exert their selective antitumor activity (Chua et al., 1999).
DNA Adduct Formation in Tumor Cells : The ability of antitumor benzothiazoles to form DNA adducts in sensitive tumor cells has been documented, highlighting a potential mechanism for their cytotoxic activity. Studies have shown that these compounds generate DNA adducts selectively in sensitive tumor cell lines and in vivo, further supporting their role in targeted cancer therapy (Leong et al., 2003).
Synthesis and Chemical Properties
Synthetic Approaches and Antiproliferative Activity : Research on the synthesis of benzothiazin derivatives and their antiproliferative activity against human cancer cell lines has led to the identification of novel compounds with significant biological potency. These studies not only elucidate the compounds' synthesis but also assess their structure-activity relationships, providing a basis for the development of new anticancer agents (Matysiak et al., 2016).
Propriétés
IUPAC Name |
(2E)-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)17-10-15-16(19)18-13-4-2-3-5-14(13)20-15/h2-10,17H,1H3,(H,18,19)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVDFPVGFVASAK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.